Field: Cardiovascular Research
Application: MMC-induced genotoxic stress is considered a novel trigger of endothelial dysfunction and atherosclerosis.
Results: 198 and 71 unique, differentially expressed proteins (DEPs) were identified in the MMC-treated HCAECs and HITAECs, respectively.
Field: Ophthalmology
Application: MMC is used to modulate corneal wound healing and prevent active fibrosis, abnormal collagen deposition, and haze formation after refractive surgery
Method: MMC is applied on the corneal surface after refractive surgery.
Results: MMC has been found to be effective in preventing and treating corneal haze.
Field: Biochemistry
Application: MMC is used as an inhibitor for studies of cell-free protein biosynthesis
Method: MMC is used in studies to inhibit DNA synthesis, which in turn prevents cell proliferation
Results: MMC effectively inhibits DNA synthesis and cell proliferation
Field: Stem Cell Research
Application: MMC is used to mitotically inactivate mouse embryonic fibroblasts (MEFs) for use as feeder cell layers in embryonic stem cell co-culture systems
Method: MMC is used to treat MEFs, which are then used as feeder cell layers in embryonic stem cell co-culture systems
Results: MMC effectively inactivates MEFs, making them suitable for use as feeder cell layers in embryonic stem cell co-culture systems
Field: Molecular Biology
Application: MMC is used to inhibit DNA synthesis
Method: MMC covalently crosslinks DNA, inhibiting DNA synthesis and cell proliferation
Mitomycin C is a potent antitumor antibiotic originally derived from the bacterium Streptomyces caespitosus. It is classified as a bioreductive drug, meaning it becomes activated in hypoxic (low oxygen) conditions, which are often found in solid tumors. The compound exhibits a unique structure featuring a quinone moiety that plays a crucial role in its biological activity. Mitomycin C is primarily known for its ability to cross-link DNA, leading to the inhibition of DNA synthesis and ultimately inducing apoptosis in cancer cells .
Mitomycin C undergoes various chemical transformations, primarily involving reduction and alkylation reactions. The key reaction mechanism involves the reduction of the quinone to form a more reactive species that can alkylate DNA. This process leads to the formation of covalent bonds with nucleophilic sites on DNA, particularly at the N7 position of guanine bases. The resulting DNA cross-links prevent proper replication and transcription, contributing to its cytotoxic effects .
Mitomycin C exhibits significant biological activity as an antitumor agent. It is particularly effective against hypoxic tumor cells, which are less susceptible to conventional therapies. The compound's mechanism of action involves:
Studies have shown that mitomycin C can inhibit ribosomal RNA synthesis and affect cell cycle progression, particularly in cancer cells lacking functional p53 tumor suppressor protein .
The synthesis of mitomycin C can be achieved through various methods, including total synthesis from simpler precursors and semi-synthetic modifications of natural products. Notable synthetic routes include:
The complexity of these synthetic routes often results in low yields, necessitating further optimization for practical applications.
Mitomycin C is primarily used in oncology as a chemotherapeutic agent. Its applications include:
Recent studies have focused on understanding the interactions between mitomycin C and cellular components, particularly DNA. These studies reveal:
Mitomycin C belongs to a class of compounds known as mitomycins, which share structural similarities but differ in biological activity and potency. The following compounds are notable for comparison:
Compound | Key Features | Unique Aspects |
---|---|---|
Mitomycin A | Precursor to mitomycin C; less potent | Lacks certain functional groups present in mitomycin C |
Porfiromycin | Derived from mitomycins; has similar mechanisms | More potent against certain cancer types |
Decarbamoylmitomycin C | Active metabolite; exhibits different toxicity profile | Less effective than mitomycin C but still useful |
Mitomycin C is unique due to its specific activation under hypoxic conditions and its ability to induce significant cellular stress responses that lead to apoptosis.
Streptomyces caespitosus represents the original and primary microbial source for mitomycin C production [1] [2] [3]. This actinobacterial species was first identified as a producer of the chemotherapeutic compound and continues to serve as the principal organism for commercial mitomycin C biosynthesis [4] [5] [6]. The organism exhibits robust production capabilities under controlled fermentation conditions and has been extensively utilized in industrial settings for pharmaceutical manufacturing [2] [4].
The strain demonstrates characteristic actinomycete morphology and growth patterns, forming branching filaments typical of the Streptomyces genus [3]. Under optimal culture conditions, Streptomyces caespitosus synthesizes mitomycin C as a secondary metabolite, with production typically occurring during the stationary phase of growth when nutrient availability becomes limited [1] [2].
Commercial production systems utilizing Streptomyces caespitosus have been optimized to maximize mitomycin C yields through careful control of media composition, pH, temperature, and aeration parameters [2] [4]. The organism's ability to consistently produce therapeutically relevant quantities of mitomycin C has made it the preferred choice for pharmaceutical manufacturers worldwide [5] [6].
Streptomyces lavendulae, particularly strain NRRL 2564, has emerged as the premier model organism for investigating mitomycin C biosynthesis at the molecular and genetic levels [7] [8] [9] [10] [11]. This strain produces not only mitomycin C but also related family members including mitomycins A and B, providing researchers with access to multiple structurally related compounds for comparative studies [8] [12] [10].
The significance of Streptomyces lavendulae NRRL 2564 in mitomycin research cannot be overstated, as it houses the first completely characterized mitomycin biosynthetic gene cluster [8] [10] [11]. This 55-kilobase genetic region contains 47 genes that collectively govern the complex biosynthetic pathway leading to mitomycin production [8] [10]. The comprehensive genetic characterization of this strain has provided unprecedented insights into the molecular mechanisms underlying mitomycin biosynthesis [11] [13].
Genetic manipulation studies conducted with Streptomyces lavendulae have revealed essential regulatory mechanisms controlling mitomycin production [7] [8] [10]. Gene disruption experiments have demonstrated the functional roles of individual biosynthetic genes, while complementation studies have confirmed specific enzymatic activities within the pathway [12] [14] [15]. The strain's amenability to genetic engineering has made it an invaluable tool for pathway reconstruction and metabolic engineering approaches [10] [11].
The mitomycin C biosynthetic gene cluster in Streptomyces lavendulae NRRL 2564 represents one of the most comprehensively characterized natural product gene clusters, spanning approximately 55 kilobases and encompassing 47 distinct genes [8] [10] [11] [13]. This extensive genetic region is organized into functionally related gene groups that collectively orchestrate the complex multistep biosynthetic process [8] [10].
The cluster architecture demonstrates remarkable organization, with genes encoding related enzymatic functions positioned in close proximity to facilitate coordinated expression and pathway flux [10] [11]. Seven genes are specifically dedicated to 3-amino-5-hydroxybenzoic acid (AHBA) biosynthesis, representing a variant of the shikimate pathway that produces this critical aromatic precursor [8] [10] [16] [17]. Additional gene sets are responsible for mitosane core formation, late-stage modifications, resistance mechanisms, and regulatory control [10] [11].
Notably, the gene encoding the first enzyme in AHBA biosynthesis is not linked within the main mitomycin cluster, suggesting that initial pathway steps may be distributed across the genome [8] [10]. This architectural feature indicates that mitomycin biosynthesis may involve coordination between clustered and non-clustered genetic elements [10] [11].
The cluster contains two regulatory genes that control pathway expression and metabolite production levels [8] [10]. Targeted manipulation of these regulatory elements has demonstrated their critical role in controlling biosynthetic flux, with engineered modifications leading to substantial increases in mitomycin production [8] [10] [11].
The mitomycin biosynthetic gene cluster contains numerous essential genes encoding enzymes with distinct catalytic functions in pathway progression [8] [10] [18] [19]. The mitA gene encodes a 388-amino acid AHBA synthase that exhibits 71% sequence identity with the rifamycin AHBA synthase from Amycolatopsis mediterranei [12] [15]. This enzyme catalyzes the critical aromatization step that converts 5-deoxy-5-aminodehydroshikimic acid to AHBA [12] [16] [15].
The mitB gene encodes a 272-amino acid glycosyltransferase responsible for transferring N-acetylglucosamine from uridine diphospho-N-acetylglucosamine to AHBA [20] [12] [21] [22] [15]. This enzyme exhibits sequence similarity to various glycosyltransferases and plays a crucial role in forming the initial AHBA-sugar conjugate [20] [21] [22].
MitE functions as an acyl acyl carrier protein synthetase, catalyzing the adenosine triphosphate-dependent loading of AHBA onto the acyl carrier protein MmcB [21] [23] [22] [18]. This enzyme initiates the acyl carrier protein-dependent phase of mitomycin biosynthesis [23] [18] [19].
The mmcB gene encodes the dedicated acyl carrier protein that serves as the central scaffold for early biosynthetic transformations [24] [20] [21] [23] [18]. Serine 43 has been identified as the active site residue responsible for 4'-phosphopantetheine attachment [23] [18]. This protein exhibits strong interactions with both MitB and MitF, facilitating coordinated enzymatic modifications [23] [18].
Additional critical genes include mitC (deacetylase), mitF and mitH (reductases), and mitD (radical S-adenosylmethionine enzyme for carbon-carbon bond formation) [24] [10] [18] [19]. Late-stage modification enzymes include mitM and mitN (aziridine N-methyltransferases for different stereoisomeric series), mmcR (7-hydroxyl O-methyltransferase), and mmcS (carbamoyl transferase) [10] [25] [18] [26] [27].
Resistance and transport functions are mediated by mrd (encoding a 130-amino acid mitomycin-binding protein) and mct (mitomycin transport protein) [7] [9] [28] [14]. These genes enable cellular self-protection mechanisms that prevent mitomycin toxicity in the producing organism [7] [9] [28].
The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA) proceeds through a specialized variant of the shikimate pathway known as the aminoshikimate pathway [29] [16] [17] [30]. This pathway represents a remarkable example of biochemical innovation, where genes for amino sugar metabolism have been recruited to provide nitrogenous precursors for aromatic compound biosynthesis [16] [17].
The pathway initiates with the formation of 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP) from phosphoenolpyruvate and erythrose-4-phosphate, although the specific enzyme catalyzing this condensation remains unidentified [1] [16]. Critical intermediate steps involve kanosamine (3-deoxy-3-amino-D-glucose) and its 6-phosphate derivative, which serve as specific intermediates in AHBA formation [29] [16] [17].
The pathway proceeds through sequential enzymatic transformations: aminoDAHP is converted to 5-deoxy-5-aminodehydroquinic acid by dehydroquinate synthase, followed by dehydration to 5-deoxy-5-aminodehydroshikimic acid [16] [17]. The final aromatization step is catalyzed by AHBA synthase (MitA), a pyridoxal phosphate-dependent enzyme that exhibits dual catalytic functions [16] [17].
Remarkably, AHBA synthase demonstrates bifunctional activity: as a homodimer, it catalyzes the terminal aromatization reaction, while in complex with the oxidoreductase RifL, it facilitates the initial transamination of uridine diphospho-3-keto-D-glucose [16] [17]. This dual functionality represents an elegant example of enzyme evolution and metabolic efficiency [16] [17] [30].
D-glucosamine serves as a crucial building block in mitomycin biosynthesis, providing the nitrogen atom that ultimately forms the aziridine ring essential for DNA alkylating activity. Isotope labeling studies using D-[15N]glucosamine have definitively demonstrated the incorporation of the amino group into the aziridine ring of mitomycin B, confirming the direct utilization of this amino sugar.
The incorporation mechanism involves N-acetyl-D-glucosamine (GlcNAc) as the activated donor substrate, which is transferred to AHBA by the glycosyltransferase MitB [24] [20] [21] [22]. This process represents an example of the common strategy for incorporating glucosamine moieties into secondary metabolites through the utilization of the abundant primary metabolite uridine diphospho-N-acetylglucosamine.
Recent biochemical investigations have revealed that the glycosylation reaction occurs on acyl carrier protein-tethered AHBA rather than free AHBA [24] [20] [21] [22]. This discovery has fundamentally altered the understanding of early mitomycin biosynthetic steps and highlighted the central role of the acyl carrier protein MmcB in coordinating pathway progression [24] [21] [23].
The stereochemistry of D-glucosamine incorporation suggests that C-2 of D-glucosamine is incorporated with inversion of configuration, based on precursor configuration analysis and absolute stereochemical determination of the final products. This stereochemical outcome provides important insights into the mechanism of the glycosylation reaction.
The formation of the mitosane core represents the most complex and poorly understood aspect of mitomycin biosynthesis, involving the transformation of the AHBA-glucosamine conjugate into the compact polycyclic ring system characteristic of mitomycins [24] [21]. Recent advances in understanding acyl carrier protein-dependent processes have provided significant insights into this intricate transformation [24] [21] [23].
The assembly process initiates with the loading of AHBA onto the acyl carrier protein MmcB by the acyl adenosine triphosphate synthetase MitE [21] [23] [22] [18]. This step activates AHBA for subsequent enzymatic modifications while tethering it to the protein scaffold that coordinates downstream transformations [23] [18].
Following AHBA loading, the glycosyltransferase MitB catalyzes the transfer of N-acetylglucosamine from uridine diphospho-N-acetylglucosamine to the acyl carrier protein-bound AHBA [24] [20] [21] [22]. The resulting N-acetyl-AHBA-glucosamine conjugate undergoes deacetylation by MitC to generate the free amino derivative [24] [21].
The subsequent transformation involves the remarkable conversion of the sugar portion into a linear aminodiol that terminates with an epoxyethane group [24]. This unusual transformation relies on the functional association of a dihydronicotinamide adenine dinucleotide (phosphate)-dependent protein with a radical S-adenosylmethionine protein [24]. The resulting acyl carrier protein-channeled intermediate becomes competent for mitosane formation through crosslinking between the AHBA aromatic ring and the linearized sugar units [24].
The cyclization process that generates the mitosane skeleton involves multiple carbon-carbon bond formations that create the fused ring system [24]. While the specific enzymatic mechanisms remain to be fully elucidated, the involvement of radical chemistry appears central to this transformation [24].
The final stages of mitomycin biosynthesis involve a series of tailoring reactions that install the diverse functional groups responsible for biological activity and structural diversity within the mitomycin family [10] [25] [26] [27]. These modifications include methylation, hydroxylation, carbamoylation, and oxidation reactions that convert the basic mitosane scaffold into the mature bioactive compounds [10] [25] [27].
Methylation reactions represent a major class of late-stage modifications, with three distinct S-adenosylmethionine-dependent methyltransferases contributing to structural diversification [10] [25] [26] [27]. MitM catalyzes N-methylation of the aziridine nitrogen in the 9β-stereoisomeric series, while MitN performs the analogous reaction in the 9α-series [25] [26]. The O-methyltransferase MmcR is responsible for methylating the 7-hydroxyl group of the aromatic ring, a modification that is prerequisite for mitomycin C formation [27].
Hydroxylation reactions occur at multiple positions including C-5, C-7, and C-9a, likely catalyzed by cytochrome P450 monooxygenases or related hydroxylating enzymes [1]. These hydroxylation events are followed by additional modifications including transamination and methylation [1] [27].
Carbamoylation of the C-10 hydroxyl group is mediated by the carbamoyl transferase MmcS, which installs the carbamate functionality essential for mitomycin biological activity [10]. Complete reduction of C-6 appears to involve F420-dependent tetrahydromethanopterin reductase and related methyltransferase activities [1].
The final oxidation steps that generate the quinone moiety occur late in the pathway and are essential for producing the bioreductively activated form of mitomycin [1] [27]. These oxidation reactions convert the hydroquinone intermediates to the quinone products that serve as substrates for reductive activation in target cells [1].
The mitomycin biosynthetic gene cluster contains two regulatory genes that control pathway expression and coordinate metabolite production with cellular physiology [8] [10] [11]. These regulatory elements demonstrate the sophisticated control mechanisms that govern secondary metabolite biosynthesis in Streptomyces species [10] [11].
Targeted manipulation of putative pathway regulators has revealed their critical role in controlling biosynthetic flux [8] [10]. Genetic engineering approaches that modify regulatory gene expression have achieved substantial increases in mitomycin production, demonstrating the potential for pathway optimization through regulatory manipulation [8] [10] [11].
The expression of mitomycin resistance genes, particularly mrd, occurs constitutively but shows increased transcription in the presence of mitomycin C [14]. This regulatory pattern suggests that the producing organism maintains basal resistance capabilities while responding to mitomycin accumulation through enhanced protective mechanisms [14].
Transcriptional control mechanisms appear to coordinate the expression of biosynthetic genes with resistance and transport functions, ensuring that the producing organism maintains adequate protection against its own toxic metabolites [7] [9] [14]. This coordination represents a critical aspect of secondary metabolite production in antibiotic-producing microorganisms [7] [9].
While specific information regarding post-translational modifications in mitomycin biosynthetic enzymes remains limited in the current literature, general principles of protein modification suggest their likely importance in pathway regulation. Post-translational modifications represent critical mechanisms for fine-tuning enzyme activity, protein stability, and regulatory responses.
Protein-protein interactions have emerged as crucial determinants of enzymatic function within the mitomycin biosynthetic pathway [23] [18]. The demonstrated interactions between the acyl carrier protein MmcB and its partner enzymes MitB and MitF highlight the importance of protein complex formation in coordinating biosynthetic transformations [23] [18].
The acyl carrier protein MmcB requires post-translational modification through phosphopantetheinylation to achieve catalytic competence [21] [23] [22]. This essential modification involves the covalent attachment of 4'-phosphopantetheine to serine 43, converting the apoprotein to the functional holoprotein capable of carrying acyl intermediates [23] [18].
Surface plasmon resonance analyses have confirmed strong protein-protein interactions between MmcB and its enzymatic partners, suggesting that these associations may be regulated through post-translational mechanisms [23] [18]. Understanding these regulatory interactions will be crucial for optimizing mitomycin production through metabolic engineering approaches [23] [18].
The discovery of acyl carrier protein-dependent processes in mitomycin biosynthesis has revolutionized understanding of early pathway steps and represents a novel mechanism for natural product assembly outside traditional polyketide synthase and fatty acid synthase systems [24] [20] [21] [22]. The acyl carrier protein MmcB serves as the central scaffold for coordinating AHBA activation and subsequent transformations [21] [23] [22] [18].
MitE functions as the dedicated acyl adenosine triphosphate synthetase responsible for AHBA activation and loading onto MmcB [21] [23] [22] [18] [19]. This enzyme catalyzes the adenosine triphosphate-dependent formation of AHBA-adenosine monophosphate followed by thioester bond formation with the phosphopantetheine prosthetic group of MmcB [21] [23] [22].
The acyl carrier protein MmcB requires phosphopantetheinylation by phosphopantetheine transferase enzymes to achieve functional competence [21] [23] [22]. Site-directed mutagenesis experiments have identified serine 43 as the critical active site residue responsible for 4'-phosphopantetheine attachment [23] [18]. Only the phosphopantetheinylated holoprotein can accept AHBA substrates and participate in biosynthetic transformations [21] [23].
Phylogenetic analysis suggests that MmcB represents a distinct class of acyl carrier proteins that are more closely related to bacterial fatty acid synthase acyl carrier proteins than to polyketide synthase or nonribosomal peptide synthetase carrier proteins [21]. This evolutionary relationship provides insights into the origins of this novel biosynthetic mechanism [21].
The characterization of MitB as an acyl carrier protein-dependent glycosyltransferase has revealed unprecedented mechanistic details regarding the coupling of AHBA and glucosamine building blocks [24] [20] [21] [22]. This discovery has fundamentally altered models of early mitomycin biosynthesis and highlighted the central role of protein-protein interactions in pathway coordination [21] [23] [18].
MitB demonstrates strict substrate specificity for acyl carrier protein-tethered AHBA, with no detectable activity toward free AHBA substrates [20] [21] [22]. This specificity requirement suggests that the negative charge of the free carboxylate group prevents AHBA acceptance, while acyl carrier protein tethering neutralizes this charge through thioester bond formation [21] [22].
The glycosyltransferase reaction involves the transfer of N-acetylglucosamine from uridine diphospho-N-acetylglucosamine to AHBA-acyl carrier protein, forming the N-glycosidic bond that links the aromatic and sugar components [24] [20] [21] [22]. Only intact, properly folded MitB demonstrates glycosylation activity, indicating that protein structure is critical for enzymatic function [23] [18].
Protein-protein interaction studies using pull-down assays and surface plasmon resonance analysis have demonstrated strong associations between MmcB and both MitB and MitF [23] [18]. These interactions facilitate the coordinated modification of acyl carrier protein-bound intermediates and represent a novel mechanism for channeling biosynthetic intermediates between successive enzymatic steps [23] [18].
The mitomycin and pactamycin pathways represent unique examples of natural product biosynthesis proceeding through acyl carrier protein-linked intermediates independent of polyketide synthase or fatty acid synthase systems [21]. This discovery expands the known roles of acyl carrier proteins in secondary metabolism and provides new targets for metabolic engineering approaches [21] [23].
Gene | Protein Size (amino acids) | Function | Sequence Identity (%) |
---|---|---|---|
mitA | 388 | AHBA synthase (aminoshikimate pathway) | 71% (rifamycin AHBA synthase) |
mitB | 272 | Glycosyltransferase (GlcNAc transfer) | Related to glycosyltransferases |
mitE | Not specified | Acyl ACP synthetase (CoA ligase) | CoA ligase family |
mmcB | Not specified | Acyl carrier protein | ACP family |
mitC | Not specified | Deacetylase | Deacetylase family |
mitF | Not specified | Reductase | Reductase family |
mitH | Not specified | Reductase | Reductase family |
mitD | Not specified | Radical SAM enzyme (C-C bond formation) | Radical SAM family |
mitM | Not specified | Aziridine N-methyltransferase (9β-series) | AdoMet-dependent methyltransferase |
mitN | Not specified | Aziridine N-methyltransferase (9α-series) | AdoMet-dependent methyltransferase |
mmcR | Not specified | O-methyltransferase (7-hydroxyl group) | O-methyltransferase family |
mmcS | Not specified | Carbamoyl transferase (C-10 hydroxyl) | Carbamoyl transferase family |
mrd | 130 | Mitomycin-binding protein (resistance) | Novel drug-binding protein |
mct | Not specified | Mitomycin transport protein | Antibiotic export protein |
Step | Enzyme/Process | Substrate | Product | Cofactors/Notes |
---|---|---|---|---|
1 | Initial condensation | Phosphoenolpyruvate + Erythrose-4-phosphate | AminoDAHP | Unknown enzyme, ammoniation |
2 | DHQ synthase | 4-amino-3-deoxy-D-arabino-heptulosonic acid-7-phosphate | 4-amino-3-dehydroquinate | Ring closure reaction |
3 | AminoDHQ dehydratase | 4-amino-3-dehydroquinate | 4-amino-dehydroshikimate | Double oxidation |
4 | Oxidation | 4-amino-dehydroshikimate | 5-deoxy-5-aminodehydroshikimic acid | Further oxidation |
5 | AHBA synthase (MitA) | 5-deoxy-5-aminodehydroshikimic acid | 3-amino-5-hydroxybenzoic acid (AHBA) | Aromatization, pyridoxal phosphate enzyme |
Step | Enzyme | Process | Substrate | Product | Notes |
---|---|---|---|---|---|
1 | MitE | AHBA activation and loading | AHBA + CoA + MmcB | AHBA-ACP | Ser43 active site in MmcB |
2 | MitB | N-glycosylation | AHBA-ACP + UDP-GlcNAc | N-acetyl-AHBA-GlcN-ACP | Requires intact MitB |
3 | MitC | Deacetylation | N-acetyl-AHBA-GlcN-ACP | AHBA-GlcN-ACP | Removes acetyl group |
4 | Unknown reductase | Sugar transformation | AHBA-GlcN-ACP | Linear aminodiol-ACP | Forms epoxyethane terminus |
5 | Radical SAM (MitD) | Crosslinking reaction | Linear aminodiol intermediate | Mitosane core | Creates C-C bonds |
6 | Multiple enzymes | Late-stage modifications | Mitosane core | Mature mitomycins | Methylation, carbamoylation |
Species | Primary Use | Mitomycin Products | Gene Cluster Status | Key Features | Research Applications |
---|---|---|---|---|---|
Streptomyces caespitosus | Commercial production | Mitomycin C | Not fully characterized | Original producer strain, commercial source | Industrial production, enzyme studies |
Streptomyces lavendulae NRRL 2564 | Research model organism | Mitomycins A, B, and C | Fully sequenced (55 kb, 47 genes) | Model for biosynthetic studies, genetic manipulation | Gene cluster analysis, pathway engineering |
Acute Toxic;Health Hazard
Reiss, G.J. (2011). "KUWQIF: Mitomycin C Dihydrate, also known as (6-amino-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl carbamate dihydrate". Cambridge Structural Database: Access Structures. Cambridge Crystallographic Data Centre. doi:10.5517/ccdc.csd.cc12bt29. Retrieved 3 November 2021.
"Mitomycin (Mutamycin) Use During Pregnancy". Drugs.com. 19 August 2019. Retrieved 15 April 2020.
Kersey JP, Vivian AJ (July–September 2008). "Mitomycin and amniotic membrane: a new method of reducing adhesions and fibrosis in strabismus surgery". Strabismus. 16 (3): 116–118. doi:10.1080/09273970802405493. PMID 18788060. S2CID 32321781.
"FDA Approves First Therapy for Treatment of Low-Grade Upper Tract Urothelial Cancer". U.S. Food and Drug Administration (FDA) (Press release). 15 April 2020. Retrieved 15 April 2020. Public Domain This article incorporates text from this source, which is in the public domain.
"FDA approves mitomycin for low-grade upper tract urothelial cancer". U.S. Food and Drug Administration (FDA). 15 April 2020. Retrieved 15 April 2020. Public Domain This article incorporates text from this source, which is in the public domain.
"Jelmyto: FDA-Approved Drugs". U.S. Food and Drug Administration (FDA). Retrieved 15 April 2020.
Kovalchuk A, Rodriguez-Juarez R, Ilnytskyy Y, Byeon B, Shpyleva S, Melnyk S, et al. (April 2016). "Sex-specific effects of cytotoxic chemotherapy agents cyclophosphamide and mitomycin C on gene expression, oxidative DNA damage, and epigenetic alterations in the prefrontal cortex and hippocampus - an aging connection". Aging. 8 (4): 697–711. doi:10.18632/aging.100920. PMC 4925823. PMID 27032448.
Kovalchuk A, Kolb B (July 2017). "Chemo brain: From discerning mechanisms to lifting the brain fog-An aging connection". Cell Cycle. 16 (14): 1345–1349. doi:10.1080/15384101.2017.1334022. PMC 5539816. PMID 28657421.
Tomasz M (September 1995). "Mitomycin C: small, fast and deadly (but very selective)". Chemistry & Biology. 2 (9): 575–579. doi:10.1016/1074-5521(95)90120-5. PMID 9383461.
Renault J, Baron M, Mailliet P, Giorgirenault S, Paoletti C, Cros S (1981). "Heterocyclic quinones 2. Quinoxaline-5,6-(and 5-8)-diones - Potential antitumoral agents". Eur. J. Med. Chem. 16 (6): 545–550.
Charpentier X, Kay E, Schneider D, Shuman HA (March 2011). "Antibiotics and UV radiation induce competence for natural transformation in Legionella pneumophila". Journal of Bacteriology. 193 (5): 1114–1121. doi:10.1128/JB.01146-10. PMC 3067580. PMID 21169481.
Schewe MJ, Suzuki DT, Erasmus U (July 1971). "The genetic effects of mitomycin C in Drosophila melanogaster. II. Induced meiotic recombination". Mutation Research. 12 (3): 269–279. doi:10.1016/0027-5107(71)90015-7. PMID 5563942.
Bernstein H, Bernstein C, Michod RE (2012). DNA repair as the primary adaptive function of sex in bacteria and eukaryotes. Chapter 1: pp.1-49 in: DNA Repair: New Research, Sakura Kimura and Sora Shimizu editors. Nova Sci. Publ., Hauppauge, N.Y. ISBN 978-1-62100-808-8 https://www.novapublishers.com/catalog/product_info.php?products_id=31918 Archived 2013-10-29 at the Wayback Machine